molecular formula C19H15O2P B1298466 4-(Diphenylphosphino)benzoic acid CAS No. 2129-31-9

4-(Diphenylphosphino)benzoic acid

Cat. No. B1298466
CAS RN: 2129-31-9
M. Wt: 306.3 g/mol
InChI Key: GXMHDTPYKRTARV-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)benzoic acid is a compound that has been utilized in various chemical reactions due to its bifunctional nature, serving as both a reductant and a pronucleophile. It has been specifically employed in the Mitsunobu reaction, which is a method used to invert the stereochemistry of secondary alcohols to produce esters with a phosphine oxide group . This compound is also a key component in the synthesis of certain platinum(II) complexes, which exhibit superior phosphorescence properties .

Synthesis Analysis

The synthesis of 4-(Diphenylphosphino)benzoic acid involves its use in the Mitsunobu reaction, where it is combined with di-2-methoxyethyl azodicarboxylate. This reaction leads to the stereospecific inversion of a secondary alcohol, resulting in an ester that carries a phosphine oxide group. The process developed allows for the reaction mixture to be hydrolyzed without the need for chromatography, simplifying the purification steps and yielding the inverted secondary alcohol in high stereo and chemical purities .

Molecular Structure Analysis

The molecular structure of 4-(Diphenylphosphino)benzoic acid-related compounds has been studied through various spectroscopic techniques and theoretical methods. For instance, the molecular structures and solid-state packing of ruthenium cluster compounds connected through diphenylphosphino ligands have been characterized, providing insights into the interactions that dominate the solid-state structure of these compounds . Additionally, the crystal structure of a related compound, diphenyl[1,3-benzodithiolyl-(2)]-phosphinoxide, has been determined, which is a derivative of acetales of formyl diphenyl phosphine oxides .

Chemical Reactions Analysis

4-(Diphenylphosphino)benzoic acid has been used in the formation of binuclear cyclic silver(I) complexes. The reaction of this compound with AgNO3 leads to the formation of a complex where each silver(I) atom coordinates with one phosphorus atom and one oxygen atom of two bridging anions. This complex exhibits emission in the range of 430–740 nm, indicating potential applications in optical materials . Furthermore, the compound has been involved in the synthesis of platinum(II) complexes that show remarkable phosphorescence, which could be utilized in the development of OLEDs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Diphenylphosphino)benzoic acid and its derivatives have been explored through various analyses. For example, the solid-state structure of 2-(diphenylphosphinoyl)benzoic acid reveals a hydrogen-bonded dimer formation, which is significant for understanding the compound's behavior in the solid state . The optical properties of the binuclear cyclic silver(I) complex with the anion of 4-[(2-Diphenylphosphanylphenyl)methyleneamino]benzoic acid have been studied, showing that the complex has luminescent properties . These properties are crucial for the potential application of these compounds in electronic and photonic devices.

Scientific Research Applications

1. Reactions with Organotin Oxides and -oxy-hydroxide

  • Application Summary: The compound is used in reactions with various organotin precursors. The reactions of p-diphenylphosphinobenzoic acid with organotin oxides and -oxy-hydroxide have been carried out .
  • Methods of Application: The reaction of n-BuSn(O)(OH)n with 4-(Diphenylphosphino)benzoic acid afforded the hexameric compound . The reaction of the acid with n-Bu2SnO gave the tetrameric compound . The 1-D coordination polymers were prepared in the reaction of n-Bu3Sn or Ph3Sn with the acid .
  • Results: The reactions resulted in the formation of hexameric compound 1, tetrameric compound 2 and 1-D polymeric compounds 3 and 4 . These compounds were structurally characterized by multinuclear NMR spectroscopic and single crystal X-ray diffraction studies .

2. Synthesis of Palladacycles

  • Application Summary: 4-(Diphenylphosphino)benzoic acid is used as a ligand in the synthesis of palladacycles .
  • Methods of Application: A series of acetato-bridged [C^X]-type (C = aryl carbanion, X = N, P) palladacycles were synthesized as metal precursors via slightly modified procedures . The reactions of complexes with 2-(diphenylphosphino)benzoic acid conveniently afforded four carboxylate-functionalized phosphine complexes .
  • Results: The synthesized palladacycles exhibited much better catalytic activity compared to the non-functionalized phosphine equivalent . This indicates the superiority of incorporating a carboxylate-functionalized phosphine ligand into the palladacycles .

3. Synthesis of Organostannoxane-supported Palladium Nanoparticles

  • Application Summary: 4-(Diphenylphosphino)benzoic acid is used as a ligand in the synthesis of organostannoxane-supported palladium nanoparticles .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The resulting catalysts show high activity and selectivity in Suzuki-coupling reactions .

4. Buchwald-Hartwig Cross Coupling Reaction

  • Application Summary: 4-(Diphenylphosphino)benzoic acid can be used as a ligand in Buchwald-Hartwig Cross Coupling Reactions .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

5. Synthesis of Polymetallic Ruthenium-Zinc Complex Catalyst

  • Application Summary: 4-(Diphenylphosphino)benzoic acid can be used as a ligand in the synthesis of a polymetallic ruthenium-zinc complex catalyst for the hydrogenation of levulinic acid to γ-valerolactone .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The resulting catalysts show high activity and selectivity in the hydrogenation of levulinic acid to γ-valerolactone .

6. Mitsunobu Reaction

  • Application Summary: 4-(Diphenylphosphino)benzoic acid can be used in the Mitsunobu Reaction, serving as both a reductant and a pronucleophile .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

7. Heck Reaction

  • Application Summary: 4-(Diphenylphosphino)benzoic acid can be used as a ligand in the Heck Reaction .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

8. Hiyama Coupling

  • Application Summary: 4-(Diphenylphosphino)benzoic acid can be used as a ligand in the Hiyama Coupling .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

9. Negishi Coupling

  • Application Summary: 4-(Diphenylphosphino)benzoic acid can be used as a ligand in the Negishi Coupling .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Safety And Hazards

4-(Diphenylphosphino)benzoic acid may cause skin irritation, respiratory irritation, and serious eye irritation. It can be harmful if inhaled or swallowed .

Future Directions

The reactions of p-diphenylphosphinobenzoic acid with various organotin precursors have been shown to afford hexameric compound 1, tetrameric compound 2 and 1-D polymeric compounds 3 and 4 .

properties

IUPAC Name

4-diphenylphosphanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMHDTPYKRTARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347910
Record name 4-(Diphenylphosphino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diphenylphosphino)benzoic acid

CAS RN

2129-31-9
Record name 4-(Diphenylphosphino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diphenylphosphino)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
RS Narayanan, P Thilagar, J Acharya, P Kumar… - Journal of Chemical …, 2018 - Springer
… to the parent ligand, 4-diphenylphosphino benzoic acid (−4.2 … {O}\) with 4-diphenylphosphino benzoic acid instead of the … }\) group of the 4-diphenylphosphino benzoic acid has been …
Number of citations: 2 link.springer.com
SM Kuang, PE Fanwick, RA Walton - Inorganica Chimica Acta, 2002 - Elsevier
The reactions of cis-Re 2 (μ-O 2 CCH 3 ) 2 Cl 2 (μ-dppm) 2 (dppm=Ph 2 PCH 2 PPh 2 ) with substituted benzoic acids of the type 4-XC 6 H 4 CO 2 H (X=Ph 2 P, Ph 2 P(O), Ph 2 P(S) or …
Number of citations: 15 www.sciencedirect.com
N Muramoto, K Yoshino, T Misaki, T Sugimura - Synthesis, 2013 - thieme-connect.com
4-(Diphenylphosphino)benzoic acid was used for the Mitsunobu reaction as a bifunctional reagent that served as both a reductant and a pronucleophile. When combined with di-2-…
Number of citations: 19 www.thieme-connect.com
H Lebel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 566190‐45‐2 ] C 24 H 27 O 2 PSi (MW 406.53) InChI = 1S/C24H27O2PSi/c1‐28(2,3)19‐18‐26‐24(25)20‐14‐16‐23(17‐15‐20)27(21‐10‐6‐4‐7‐11‐21)22‐12‐8‐5‐9‐13‐22/h4‐17H,…
Number of citations: 0 onlinelibrary.wiley.com
R Lara, G Millán, MT Moreno, E Lalinde… - … A European Journal, 2021 - Wiley Online Library
The optical and biological properties of 2‐(4‐dimethylaminophenyl)benzothiazole cycloplatinated complexes featuring bioactive ligands ([{Pt(Me 2 N‐pbt)(C 6 F 5 )}L] [L=Me 2 N‐pbtH 1…
M Kawatsura, D Ikeda, Y Komatsu, K Mitani, T Tanaka… - Tetrahedron, 2007 - Elsevier
The palladium-catalyzed regio- and diastereo-selective allylic alkylation of allyl acetates with carbon nucleophiles occurred. The stereochemistry was highly controlled by the palladium …
Number of citations: 25 www.sciencedirect.com
TD Hoanh, IH Kim, DE Kim, HK Shin… - … of Nanoscience and …, 2014 - ingentaconnect.com
A new light-emissive material, bis-2-(4-(diphenylphosphino)phenyl)benzo[d]oxazole (DPB), has been synthesized and characterized by FT-NMR, FT-IR, UV-Vis and elemental analysis. …
Number of citations: 3 www.ingentaconnect.com
AV Salin, AR Fatkhutdinov, AV Il'in… - … Journal of Chemical …, 2016 - Wiley Online Library
Bifunctional tertiary phosphines with hydrogen‐bonding functionalities have recently received a considerable amount of attention due to their efficient application in organocatalysis. To …
Number of citations: 19 onlinelibrary.wiley.com
XX Fang, LB Ma, K Liang, SJ Zhao, YF Jiang… - Journal of Materials …, 2019 - pubs.rsc.org
Graphitic carbon nitride (g-C3N4) is a promising candidate for visible-light-driven photocatalytic water splitting. However, some inherent drawbacks of g-C3N4, such as poor charge …
Number of citations: 64 pubs.rsc.org
F Shamsutdinova, A Salin, A Fatkhutdinov, A Il'In - dspace.kpfu.ru
© 2016 Wiley Periodicals, Inc. Bifunctional tertiary phosphines with hydrogen-bonding functionalities have recently received a considerable amount of attention due to their efficient …
Number of citations: 0 dspace.kpfu.ru

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